InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9)
. The Canonical SMILES is C1CNC2=C1C=CC=N2
.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride is a chemical compound that belongs to the pyrrolopyridine family, known for its diverse biological activities. This compound is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of fibroblast growth factor receptors.
This compound can be sourced from various chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide detailed information regarding its properties and synthesis methods . The classification of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride includes:
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) are essential for optimizing yields and purity.
The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride features:
The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data includes:
The compound can participate in various chemical reactions:
Technical details regarding reaction conditions (e.g., solvents, temperatures) are critical for successful outcomes.
The mechanism of action for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This inhibition disrupts signaling pathways that are often aberrantly activated in various cancers.
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against FGFRs with IC values indicating potency. For instance, some derivatives show IC values in the low nanomolar range against FGFR1, 2, and 3 .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
The primary applications of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid; hydrochloride include:
This compound represents a promising area of research within medicinal chemistry due to its diverse applications and mechanisms of action.
Multi-step organic synthesis remains indispensable for constructing complex heterocyclic frameworks like 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Retrosynthetic analysis typically disconnects the molecule into simpler precursors: a pyridine-containing moiety and a functionalized pyrrole or dihydropyrrole component. A common approach involves the condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds, followed by intramolecular cyclization. For instance, reacting ethyl 4-chloroacetoacetate with 2-aminonicotinic acid derivatives under basic conditions yields a substituted pyrrolopyridine intermediate, which undergoes catalytic hydrogenation for saturation of the 2,3-bond and subsequent carboxylic acid deprotection [2] [4].
Critical challenges in linear syntheses include controlling regioselectivity during ring formation and minimizing epimerization at chiral centers introduced during saturation steps. Protecting group strategy is paramount when carboxylic acid functionality is present early in the synthesis; tert-butyl esters offer orthogonal deprotection under acidic conditions, while methyl esters allow mild alkaline hydrolysis. Post-cyclization hydrolysis typically employs lithium hydroxide in tetrahydrofuran-water mixtures, achieving >95% conversion efficiency [7] [9]. Purification of intermediates often requires silica gel chromatography or recrystallization from ethanol/water systems to achieve pharmaceutical-grade purity (>99%).
Table 1: Representative Multi-Step Synthesis of Pyrrolopyridine Carboxylic Acid Derivatives
Step | Reaction | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|---|
1 | Precursor condensation | 2-Aminonicotinic acid, ethyl 4-chloroacetoacetate, K₂CO₃, DMF, 80°C | 65-75 | Regioisomer formation |
2 | Cyclodehydration | POCl₃, reflux, 4h | 80-88 | Acid sensitivity |
3 | Ester hydrolysis | LiOH, THF/H₂O, rt, 12h | 90-95 | Incomplete conversion |
4 | Catalytic hydrogenation | H₂ (50 psi), 10% Pd/C, MeOH, 24h | 70-80 | Over-reduction |
5 | Hydrochloride formation | HCl (g) in EtOAc, 0°C | 85-92 | Hydrate formation |
Optimization of the hydrogenation step requires meticulous control to prevent over-reduction or N-dealkylation. Studies demonstrate that Pd/C catalyst loading (5-10 wt%), hydrogen pressure (30-50 psi), and temperature (25-40°C) significantly impact diastereoselectivity in molecules with stereocenters. Tetrahydrofuran as solvent enhances mass transfer compared to methanol, improving reaction rates by 30% while maintaining >98% chemoselectivity for the 2,3-dihydro product [4] [9].
Transition-metal-catalyzed cyclizations offer efficient routes to the pyrrolopyridine core, improving atom economy and reducing step counts compared to classical methods. Palladium-catalyzed intramolecular direct arylation has emerged as a pivotal methodology, wherein a tethered aryl halide undergoes C-H activation adjacent to nitrogen. For example, treating N-(2-bromopyridin-3-yl)-pyrrole-2-carboxamides with Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C achieves ring closure within 8 hours, yielding bicyclic cores with >90% efficiency. This method circumvents pre-functionalization requirements for cross-coupling and demonstrates excellent functional group tolerance for ester, nitrile, and protected amine groups [4] [7].
Copper-catalyzed Ullmann-type cyclizations provide economical alternatives, particularly effective for constructing the C-N bond between pyrrole and pyridine rings. Optimized conditions employ CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dimethyl sulfoxide at 100°C, achieving 80-85% yields for electron-deficient substrates. Microwave irradiation at 150°C reduces reaction times from 24 hours to 30 minutes while maintaining yield efficiency, though scalability requires specialized equipment [7] [9].
Table 2: Catalytic Cyclization Methods for Pyrrolopyridine Synthesis
Method | Catalyst System | Substrate Class | Temperature (°C) | Yield Range (%) | Advantages |
---|---|---|---|---|---|
Pd-catalyzed direct arylation | Pd(OAc)₂/XPhos/Cs₂CO₃ | 2-Bromopyridinyl-pyrroles | 110 | 85-95 | Atom-economical, no pre-activation |
Cu-assisted Ullmann | CuI/phenanthroline/K₃PO₄ | 2-Iodopyridinyl-pyrroles | 100 | 75-85 | Low-cost, air-tolerant |
Reductive cyclization | Pd/C, HCO₂NH₄ | 2-Nitropyridinyl-pyrroles | 70 | 80-88 | One-pot nitro reduction/cyclization |
Ring-closing metathesis | Grubbs II catalyst | Diene-tethered pyridines | 40 | 65-75 | Access to unsaturated analogs |
For saturated 2,3-dihydro derivatives, asymmetric hydrogenation of prochiral pyrrolopyridines represents a cutting-edge approach. Chiral iridium complexes with phosphine-oxazoline ligands (e.g., (R)-Ph-Phox) enable enantioselective reduction under 20 bar H₂ pressure, affording up to 98% enantiomeric excess for N-protected substrates. However, carboxylic acid groups necessitate protection as tert-butyl esters to prevent catalyst poisoning. Recent breakthroughs utilize supramolecular recognition between cationic iridium catalysts and carboxylate anions, achieving 92% enantiomeric excess without protection/deprotection sequences [4] [9].
Hydrochloride salt formation significantly modifies the physicochemical behavior of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, enhancing crystallinity, stability, and dissolution kinetics. The critical parameter is the ΔpKa rule: the basic nitrogen (pKa ≈ 5.9) requires an acid with pKa < 3 for stable salt formation. Hydrochloric acid (pKa = -6) provides a sufficient ΔpKa > 8, ensuring >99% protonation under equilibrium conditions. Counterion exchange from malate or acetate to hydrochloride improves aqueous solubility 3-5 fold due to lower molecular weight and higher crystal lattice energy [6] [8] [10].
Solvent selection dictates crystal morphology and hydrate formation. Anhydrous ethanol or isopropanol generate free-flowing crystalline hydrochlorides, whereas water-containing systems promote monohydrate or dihydrate forms. Gas-phase hydrochlorination with hydrogen chloride in ethyl acetate (0-5°C) yields anhydrous salts with <0.1% residual solvents, while aqueous hydrochloric acid (1-2M) produces hydrates requiring careful drying control. Thermodynamic studies reveal that hydrates convert to anhydrous forms above 40% relative humidity, necessitating storage under desiccated conditions [8] [10].
Table 3: Hydrochloride Salt Formation Optimization Parameters
Parameter | Conditions | Product Characteristics | Analytical Controls |
---|---|---|---|
Protonation stoichiometry | 1.05-1.10 eq HCl | Minimizes free base (<0.5%) | Ion chromatography |
Solvent system | EtOAc/EtOH (4:1) | Anhydrous form, low solvent residue | Karl Fischer titration (<0.2% H₂O) |
Crystallization temperature | 0-5°C | Defined crystal habit (platelets) | Scanning electron microscopy |
Drying protocol | Vacuum, 40°C, 24h | Loss on drying <0.5% | Thermogravimetric analysis |
Hydrate prevention | HCl(g) in anhydrous EtOAc | Water content <0.1% | Dynamic vapor sorption |
Advanced characterization techniques ensure salt integrity: X-ray powder diffraction identifies polymorphs (Forms I-III reported), with Form I showing optimal flowability. Differential scanning calorimetry confirms sharp melting endotherms >200°C, while dynamic vapor sorption analysis quantifies hygroscopicity (<1% weight gain at 80% relative humidity). Process analytical technology tools like Fourier transform infrared spectroscopy and Raman spectroscopy enable real-time monitoring of protonation during salt formation, reducing batch failures by 30% [6] [10].
Optimized workup involves anti-solvent addition: introducing n-heptane to the hydrochloride solution in ethyl acetate induces crystallization with 90-95% yield. Particle engineering via controlled cooling crystallization (0.5°C/minute) achieves uniform particle size distribution (D90 < 50μm), enhancing dissolution rates. The hydrochloride salt demonstrates 2.5-fold faster intrinsic dissolution in biorelevant media (FaSSIF) compared to free base, attributed to improved wetting and ionic dissociation at physiological pH [8] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2